molecular formula C11H8N2O2 B12153949 N-(2-oxoquinolin-3-ylidene)acetamide

N-(2-oxoquinolin-3-ylidene)acetamide

Cat. No.: B12153949
M. Wt: 200.19 g/mol
InChI Key: SAGZICATWYSSHK-UHFFFAOYSA-N
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Description

N-(2-Oxoquinolin-3-ylidene)acetamide is a heterocyclic compound featuring a quinoline backbone substituted with a 2-oxo group at position 2 and an acetamide moiety at position 3 via a ylidene linkage. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications. The compound is synthesized through multistep reactions, often involving cyclization of substituted anilines with oxalyl chloride derivatives or coupling of preformed quinoline precursors with acetamide groups .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

N-(2-oxoquinolin-3-ylidene)acetamide

InChI

InChI=1S/C11H8N2O2/c1-7(14)12-10-6-8-4-2-3-5-9(8)13-11(10)15/h2-6H,1H3

InChI Key

SAGZICATWYSSHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=C2C=CC=CC2=NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoquinolin-3-ylidene)acetamide can be achieved through several methods. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide using the Sonogashira cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and copper iodide in a solvent such as tetrahydrofuran (THF) and dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoquinolin-3-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

N-(2-oxoquinolin-3-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxoquinolin-3-ylidene)acetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins involved in cellular processes such as apoptosis. For example, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(2-oxoquinolin-3-ylidene)acetamide with key analogs, focusing on structural variations, pharmacological activities, and physicochemical properties.

4-Oxoquinoline Derivatives

  • Example: N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide () Structural Difference: The oxo group is at position 4 (quinolin-4-one) instead of position 2. Substituents: Ethoxy and cyano groups enhance electron-withdrawing effects. Activity: Serves as a precursor for EGFR/HER2 kinase inhibitors (e.g., neratinib), highlighting the critical role of the oxo position in kinase binding . Key Insight: 4-Oxo derivatives exhibit stronger interactions with ATP-binding pockets of kinases compared to 2-oxo isomers.

Indolinone-Based Acetamides

  • Example: 2-Hydroxy-2-(5-methyl-2-oxoindolin-3-ylidene)-N-phenyl-acetamide () Structural Difference: Replaces the quinoline core with an indolin-2-one ring. Substituents: A 5-methyl group and phenyl acetamide enhance lipophilicity. Activity: Demonstrates moderate cytotoxicity against cancer cell lines (e.g., HCT-1, MCF-7) . Key Insight: Indolinone derivatives prioritize planar aromatic interactions, while quinolinones leverage nitrogen lone pairs for hydrogen bonding.

Quinoline-Propargyl Hybrids

  • Example: N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide () Structural Difference: Incorporates a propargyl linker between the quinoline and acetamide groups. Substituents: A formyl group at position 3 modulates electrophilicity. Activity: Preliminary studies suggest bioactivity in cellular assays, though specific targets remain uncharacterized .

Thienyl and Coumarin Acetamides

  • Example: N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide () and N-(2-phenyl-4-thiazolidinone-3-yl)-2-(coumarin-4-yloxy)acetamide () Structural Difference: Thienyl or coumarin cores replace quinoline. Substituents: Phthalimido or thiazolidinone groups improve solubility. Activity: Thienyl derivatives act as synthetic intermediates, while coumarin hybrids show antibacterial activity against S. aureus and E. coli . Key Insight: Heterocycle choice dictates π-π stacking vs. hydrogen-bonding interactions.

Pharmacological and Physicochemical Insights

  • Position of Oxo Group: 2-Oxoquinoline derivatives exhibit weaker kinase inhibition but better solubility than 4-oxo analogs due to reduced planarity .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano, ethoxy) enhance metabolic stability, while bulky groups (e.g., naphthyl) improve membrane permeability .
  • Hybrid Structures : Propargyl or coumarin linkages broaden activity spectra by enabling dual mechanisms (e.g., kinase inhibition + DNA intercalation) .

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